![molecular formula C11H12BrN3OS B5638177 3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5638177.png)

3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

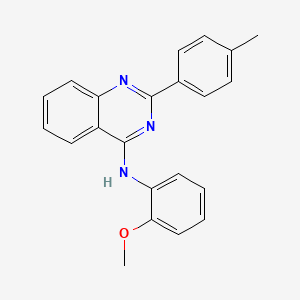

The compound “3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a bromo group, a methoxy group, and a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the bromo and methoxy groups on the benzyl ring, along with the sulfur atom linking the benzyl and triazole rings, would contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromo and methoxy groups would likely make the compound relatively polar . The molecular weight of a similar compound is reported to be 372.449 .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Potential for Treating Hyperpigmentation

The compound has been evaluated for its tyrosinase inhibitory activity both in vitro and in silico . Tyrosinase is a critical enzyme in melanin synthesis, and its inhibition is a key strategy in treating hyperpigmentation disorders. The compound showed a strong dose-dependent inhibitory effect on mushroom tyrosinase, with an IC50 value significantly lower than that of the positive control, kojic acid . This suggests its potential application in developing treatments for conditions like melasma, senile lentigo, freckles, and age spots.

Melanogenesis Regulation

In relation to its tyrosinase inhibition, this compound could be used to regulate melanogenesis. By suppressing melanin production and tyrosinase activity in B16F10 melanoma cells treated with α-melanocyte-stimulating hormone, it demonstrates potential for controlling abnormal and excessive melanin synthesis .

In Silico Drug Design

The compound has been studied using in silico docking simulations, indicating its utility in computational drug design. Researchers can use this compound as a reference to model interactions with tyrosinase and possibly other enzymes, aiding in the discovery of novel inhibitors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3OS/c1-7-13-11(15-14-7)17-6-8-3-4-10(16-2)9(12)5-8/h3-5H,6H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBAWTQZWMDORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-bromo-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5638100.png)

![[(3aS*,6aS*)-2-[(2-ethyl-5-pyrimidinyl)carbonyl]hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5638103.png)

![2-ethyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5638165.png)

![4-amino-3-[(4-tert-butylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B5638171.png)

![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)

![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-methyl-1,3-benzoxazol-6-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5638202.png)

![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)